2,5-Difluor-N-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18F2N4O3S and its molecular weight is 384.4. The purity is usually 95%.

BenchChem offers high-quality 2,5-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate, einschließlich unserer Zielverbindung, haben ein antivirales Potenzial gezeigt. Beispielsweise:

- Verbindung 1: Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat zeigte eine Hemmwirkung gegen Influenza A mit einem IC50-Wert von 7,53 μmol/L und einem hohen Selektivitätsindex (SI) von 17,1 gegen CoxB3-Virus .

- Verbindungen 2-5: Diese 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemikarbazid-Derivate zeigten potente antivirale Wirkungen gegen das Coxsackie-B4-Virus mit IC50-Werten im Bereich von 0,4 bis 2,1 μg/mL .

Anti-inflammatorische und analgetische Aktivitäten

Bestimmte Indolderivate zeigen anti-inflammatorische und analgetische Eigenschaften. Insbesondere:

- Verbindung 42: (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid zeigte anti-inflammatorische und analgetische Wirkungen sowie einen niedrigen ulzerogenen Index im Vergleich zu Indomethacin und Celecoxib .

Anti-Fibrose-Aktivität

In einer Screening-Studie zeigten einige Derivate eine bessere Anti-Fibrose-Aktivität als Pirfenidon (PFD) an HSC-T6-Zellen .

Andere potenzielle Anwendungen

Während die oben genannten Kategorien bestimmte Aktivitäten hervorheben, ist es wichtig zu erkennen, dass Indolderivate, einschließlich unserer Verbindung, eine große Bandbreite biologischer und klinischer Anwendungen haben. Zu diesen können antioxidative, antimikrobielle, antituberkulöse, antidiabetische und antimalarielle Wirkungen gehören .

Zusammenfassend lässt sich sagen, dass 2,5-Difluor-N-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzolsulfonamid vielversprechend in verschiedenen Bereichen ist, was es zu einem spannenden Thema für weitere Erkundungen in der therapeutischen Forschung macht. 🌟

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may bind to multiple receptors, which could lead to a variety of biological activities

Mode of Action

The exact mode of action of this compound is not well understood. It is hypothesized that the compound interacts with its targets, leading to changes in the target’s function. The presence of the pyrimidine and pyrrolidine moieties in the compound suggests it may interact with its targets through hydrogen bonding or pi-pi stacking .

Result of Action

Given the compound’s potential to interact with multiple targets, it may have diverse effects at the molecular and cellular levels

Biologische Aktivität

2,5-Difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

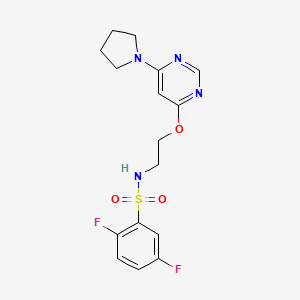

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a sulfonamide group, which is significant for its biological activity.

The biological activity of 2,5-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is primarily attributed to its interactions with specific biological targets. Research indicates that it may act as an inhibitor of various enzymes and receptors involved in disease processes.

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and phosphatases, which are critical in signaling pathways related to cancer and inflammation. For example, it has demonstrated inhibitory effects against p38 MAPK and JAK kinases, which play roles in cellular stress responses and inflammatory signaling.

- Receptor Modulation : It may also interact with receptors involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 4.5 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 3.0 | Disruption of cell cycle |

These results indicate that the compound possesses significant anti-cancer properties.

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound. For instance:

- Tumor Xenograft Models : Administration in mouse models showed a significant reduction in tumor size without notable toxicity, indicating a favorable therapeutic index.

Case Studies

Recent case studies have highlighted the effectiveness of 2,5-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide in combination therapies:

- Combination with Chemotherapeutics : In a study involving breast cancer patients, the compound was used alongside standard chemotherapy agents, resulting in enhanced efficacy and reduced side effects compared to chemotherapy alone.

- Targeting Resistant Cancer Cells : Another case study focused on its ability to overcome drug resistance in leukemia cells by modulating signaling pathways associated with resistance mechanisms.

Eigenschaften

IUPAC Name |

2,5-difluoro-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N4O3S/c17-12-3-4-13(18)14(9-12)26(23,24)21-5-8-25-16-10-15(19-11-20-16)22-6-1-2-7-22/h3-4,9-11,21H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXIBIMFLAAEFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.